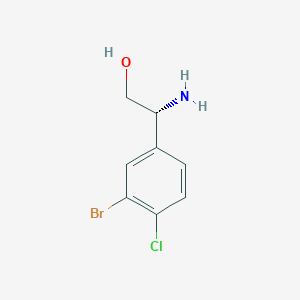
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various fields of scientific research This compound is characterized by the presence of both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromochlorophenyl derivative.
Amination: The bromochlorophenyl derivative undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or halogen substituents.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated or hydrogenated product.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways that lead to specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-Bromo-4-chlorophenyl)ethan-1-ol
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromophenyl)ethanone
Uniqueness
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable for studying stereochemical effects in various reactions and applications.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H9BrClNO |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI-Schlüssel |
JSIJIJDMBWBMKV-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


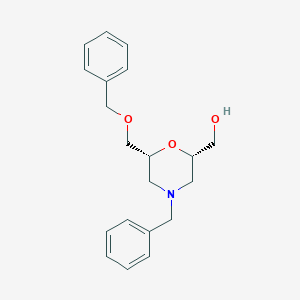
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
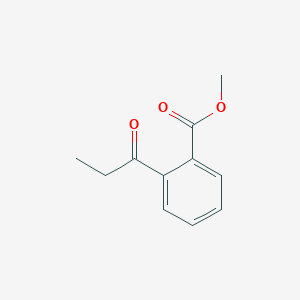

![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
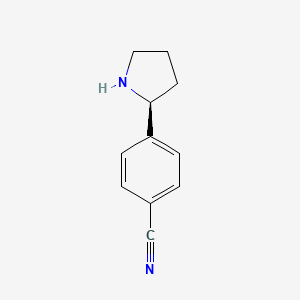
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
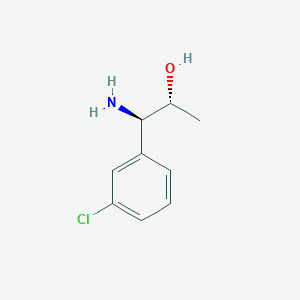
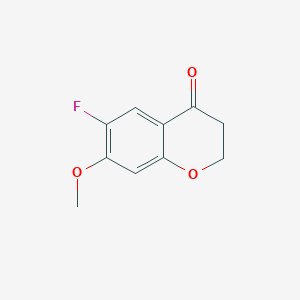
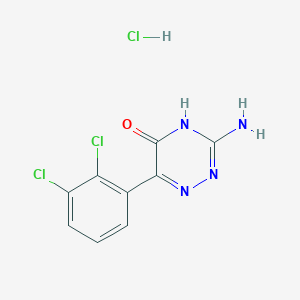

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)
